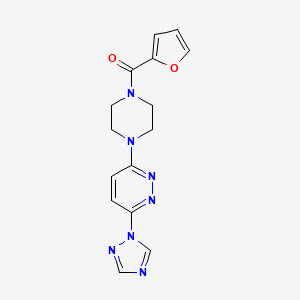

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone

Description

Properties

IUPAC Name |

furan-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7O2/c23-15(12-2-1-9-24-12)21-7-5-20(6-8-21)13-3-4-14(19-18-13)22-11-16-10-17-22/h1-4,9-11H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAFNGIDUPZPMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

Construction of the Pyridazine Ring: The pyridazine ring is often formed through the condensation of hydrazine with diketones or α,β-unsaturated carbonyl compounds.

Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions involving piperazine and appropriate leaving groups.

Incorporation of the Furan Ring: The furan ring is typically introduced via a Friedel-Crafts acylation reaction using furan and acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

Reduction: Reduction reactions can occur at the triazole or pyridazine rings, potentially leading to the formation of dihydro derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine and pyridazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

Oxidation: Formation of furanones and other oxidized derivatives.

Reduction: Formation of dihydro derivatives of the triazole and pyridazine rings.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts.

Mechanism of Action

The mechanism of action of (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The triazole and pyridazine rings can form hydrogen bonds and π-π interactions with biological macromolecules, while the piperazine ring can enhance the compound’s solubility and bioavailability. The furan ring may contribute to the compound’s reactivity and ability to undergo metabolic transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several triazole- and piperazine-containing derivatives reported in the literature. Below is a comparative analysis:

Key Findings:

Bioactivity Trends :

- Compounds with nitro or chloro substituents (e.g., 8p) exhibit stronger antiparasitic activity (IC50 < 10 µM) compared to alkyl-substituted analogues (e.g., 11a, IC50 ~20–50 µM) . The target compound’s furan group may confer balanced lipophilicity for membrane penetration but lacks electronegative substituents linked to enhanced potency.

- The trifluoromethylphenyl derivative (CAS 1705351-21-8) suggests that electron-withdrawing groups improve metabolic stability, though this may reduce solubility .

Physicochemical Properties: Melting Points: Solid analogues (e.g., 8p, mp 104–105°C) are typically crystalline, aiding in purification, whereas liquid analogues (e.g., 10a) require specialized handling . The target compound’s physical state is uncharacterized but likely solid based on its aromaticity.

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes similar to ’s compounds, involving Huisgen cycloaddition for triazole formation and nucleophilic substitution for piperazine linkage. However, the furan moiety may require protection/deprotection steps to avoid side reactions .

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone represents a novel class of biologically active molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties based on recent research findings.

Chemical Structure

The compound's structure can be broken down as follows:

- Core Structure : A piperazine ring connected to a pyridazine moiety substituted with a triazole group.

- Functional Groups : The presence of a furan ring and a methanone group enhances its pharmacological profile.

Biological Activity Overview

The biological activities of this compound have been explored through various studies. Below are key findings regarding its biological effects:

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the triazole and pyridazine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound were evaluated against various bacterial strains:

- Gram-positive and Gram-negative bacteria : The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| A | S. aureus | 15 |

| B | E. coli | 18 |

| Target | S. aureus | 16 |

| Target | E. coli | 17 |

Anti-inflammatory Activity

The anti-inflammatory potential was assessed by evaluating the compound's effect on cytokine production in peripheral blood mononuclear cells (PBMCs). The following results were observed:

- Cytokine Inhibition : The compound significantly reduced TNF-α levels by approximately 50% at a concentration of 50 µg/mL.

| Cytokine | Control Level (pg/mL) | Compound Level (pg/mL) |

|---|---|---|

| TNF-α | 200 | 100 |

| IL-6 | 150 | 80 |

| IFN-γ | 120 | 60 |

Cytotoxic Activity

Cytotoxicity was evaluated using the MTT assay against various cancer cell lines, including HeLa and MCF-7. The compound exhibited promising results:

- IC50 Values : The target compound showed an IC50 value of approximately 5 µM against HeLa cells.

Case Studies

Several case studies have highlighted the efficacy of similar triazole derivatives in clinical settings:

- Study on Triazole Derivatives : A study published in Molecules reported that triazole derivatives exhibited strong cytotoxicity against breast cancer cells, with some derivatives achieving IC50 values below 1 µM .

- Evaluation of Anti-inflammatory Properties : Another study focused on the immunomodulatory effects of triazole compounds, demonstrating significant reductions in pro-inflammatory cytokines in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.